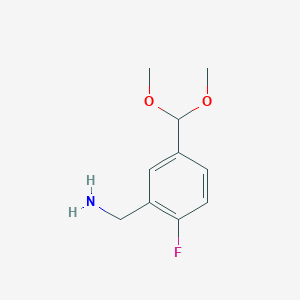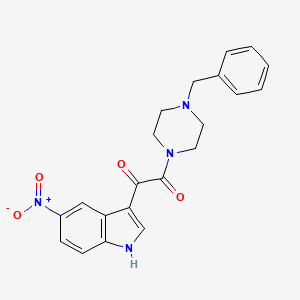![molecular formula C9H5ClF3N3O B3035637 2-[3-氯-5-(三氟甲基)-2-吡啶基]-2-氰基乙酰胺 CAS No. 338396-85-3](/img/structure/B3035637.png)
2-[3-氯-5-(三氟甲基)-2-吡啶基]-2-氰基乙酰胺
描述
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide (2-CPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule with a molecular weight of 278.6 g/mol and is composed of carbon, hydrogen, nitrogen, chlorine, and fluorine atoms. 2-CPA has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
科学研究应用
合成方法和衍生物
- 化合物 2-[3-氯-5-(三氟甲基)-2-吡啶基]-2-氰基乙酰胺可用作多种杂环的前体。例如,它与氯乙酸乙酯或氯乙酰胺反应会形成 O-烷基化吡啶,它可进一步加工生成不同的杂环,如呋喃吡啶和吡唑并吡啶 (Bakhite 等人,2014)。
- 已研究该化合物与氰基乙酰胺和氰基硫代乙酰胺的反应性,从而合成了复杂化合物,如噻吩并[2,3-b]吡啶,它对各种生物活性具有潜力 (Elossaily,2007)。
潜在的生物学和医学应用
- 已对该化合物的衍生物针对各种细菌和真菌物种的抗菌活性进行评估,结果很有希望。这突显了其在开发新型抗菌剂方面的潜在应用 (Darwish 等人,2014)。
- 一些研究探索了其衍生物在治疗哮喘方面的潜在用途。例如,由涉及该化合物的反应衍生的三唑并[1,5-c]嘧啶已显示出作为介质释放抑制剂的活性,表明它们在哮喘管理中的潜力 (Medwid 等人,1990)。
作用机制
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s likely that it interacts with its targets by binding to active sites or allosteric sites, thereby modulating their activity. This can result in changes to cellular processes and biochemical pathways .
Biochemical Pathways
Similar compounds are known to influence a variety of pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Its physicochemical properties such as density (1524 g/mL at 25 °C), boiling point (50-55 °C/11 mmHg), and vapor pressure (3944mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
Based on its chemical structure, it’s likely that it could influence a range of cellular processes, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. Moreover, its use should be in compliance with local environmental regulations to prevent potential ecological harm .
生化分析
Biochemical Properties
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and energy production . Additionally, it has been observed to impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide within cells and tissues are critical for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments, influencing its accumulation and activity .
Subcellular Localization
The subcellular localization of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacetamide plays a significant role in its function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . Its localization can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution .
属性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3O/c10-6-1-4(9(11,12)13)3-16-7(6)5(2-14)8(15)17/h1,3,5H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXVZJQZEFLZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(C#N)C(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





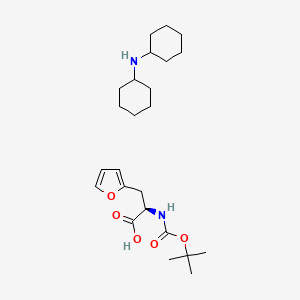
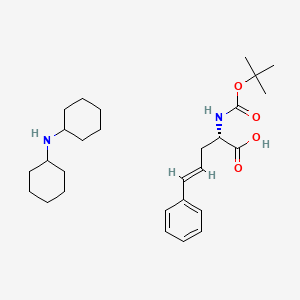

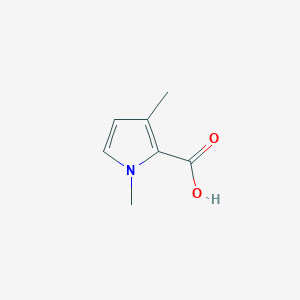
![2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3035568.png)
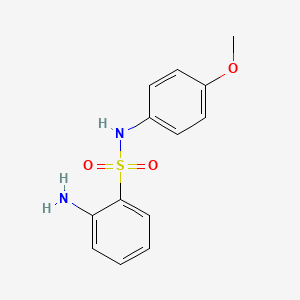
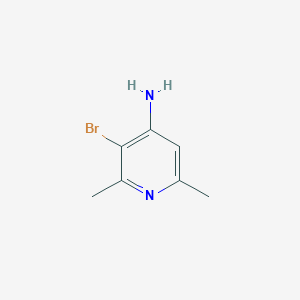
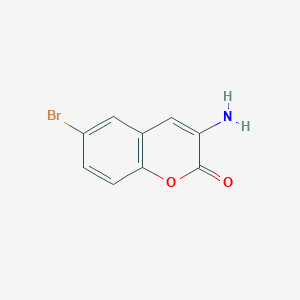
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B3035572.png)

